Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester

Description

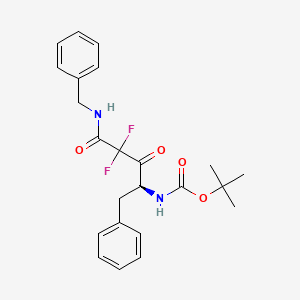

This compound is a carbamic acid ester featuring a tert-butyl (1,1-dimethylethyl) protecting group and a complex substituent chain. The backbone includes 3,3-difluoro-2,4-dioxo moieties and dual phenylmethyl (benzyl) groups at positions 1 and 4 of the butyl chain. The tert-butyl ester enhances stability against hydrolysis, a common strategy in prodrug design to improve pharmacokinetics .

Properties

CAS No. |

148797-19-7 |

|---|---|

Molecular Formula |

C23H26F2N2O4 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-5-(benzylamino)-4,4-difluoro-3,5-dioxo-1-phenylpentan-2-yl]carbamate |

InChI |

InChI=1S/C23H26F2N2O4/c1-22(2,3)31-21(30)27-18(14-16-10-6-4-7-11-16)19(28)23(24,25)20(29)26-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,26,29)(H,27,30)/t18-/m0/s1 |

InChI Key |

FGWXXWXEHXDODE-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Boc Protection and Carbamate Formation

A key step involves the formation of the carbamate ester by reacting an amine precursor with a tert-butyl carbamate reagent or via carbamoylation using tert-butyl chloroformate or similar reagents.

Example procedure (adapted from patent literature):

- Dissolve N-(tert-Butyloxycarbonyl)-O-benzyl-L-tyrosine in dry DMF at 0°C.

- Add a base such as diisopropylethylamine (i-Pr2NEt).

- Introduce a coupling agent like O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU).

- Stir to activate the carboxyl group, then add tert-butylamine to form the carbamate ester.

- Work up by extraction and purification via silica gel chromatography.

This step yields the tert-butyl carbamate intermediate with high purity and yield (~90%).

Introduction of Difluoro and Dioxo Groups

The difluoro substitution at the 3,3-position and dioxo groups at 2,4-positions on the butyl chain are introduced through selective fluorination and oxidation reactions.

- Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents on keto or hydroxy precursors.

- Oxidation to dioxo groups typically involves controlled oxidation of hydroxy or alkyl groups using oxidants like Dess–Martin periodinane or PCC.

These transformations require careful control of reaction conditions to avoid over-fluorination or decomposition.

Coupling with Phenylmethyl Amino Groups

The phenylmethyl (benzyl) amino substituents are introduced by nucleophilic substitution or amide bond formation:

- The amino group is reacted with benzyl halides or benzyl-protected intermediates.

- Alternatively, amide coupling agents (e.g., HBTU, EDC) facilitate the formation of amide bonds between amino and carboxyl groups bearing benzyl moieties.

This step is often performed under inert atmosphere and low temperature to maintain stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Physical Properties

The compound exhibits characteristics typical of carbamic acids and their esters, including stability under certain conditions but potential reactivity in others. The presence of fluorine and dioxo groups enhances its chemical reactivity and potential biological interactions.

Chemical Synthesis

Carbamic acid derivatives serve as key intermediates in organic synthesis. The compound can be utilized to create more complex molecules through various reactions such as:

- Substitution Reactions : Where functional groups are exchanged.

- Oxidation and Reduction : Modifying the oxidation state to produce different compounds.

These reactions are essential for developing pharmaceuticals and agrochemicals.

Biological Studies

Research into the biological activity of this compound is ongoing. Its structure suggests potential interactions with biological macromolecules such as enzymes and receptors. Investigations include:

- Enzyme Inhibition : The ability to inhibit specific enzymes could lead to therapeutic applications.

- Drug Development : The compound's properties may facilitate the development of new drugs targeting various diseases.

Medicinal Chemistry

Due to its structural features, the compound may exhibit pharmacological properties that warrant further investigation:

- Therapeutic Effects : Preliminary studies suggest potential applications in treating conditions influenced by enzyme activity.

- Toxicology Studies : Understanding the safety profile of this compound is crucial for its application in medicine.

Agricultural Chemicals

Carbamic acid derivatives are commonly used in the formulation of pesticides and herbicides. Their ability to interact with biological systems makes them effective in controlling pests while minimizing environmental impact.

Material Science

The unique chemical properties of this compound allow it to be explored in developing new materials, coatings, and polymers that require specific functionalities or enhanced performance characteristics.

Case Study 1: Carbamate Insecticides

Several carbamate-based insecticides have been developed utilizing similar structures to carbamic acid derivatives. For instance, compounds like carbaryl have been studied for their effectiveness against a range of pests while being less harmful to non-target organisms.

Case Study 2: Pharmaceutical Research

Research has indicated that carbamic acid derivatives can act as effective inhibitors for specific enzymes involved in metabolic pathways related to diseases such as cancer and diabetes. These findings highlight the potential for developing new therapeutic agents based on this compound's structure.

Mechanism of Action

The mechanism by which carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Structural Differentiation

- Fluorine vs. Chlorine Substituents : The target compound’s 3,3-difluoro groups increase electronegativity and metabolic stability compared to chlorine in Analog 3. Fluorine’s smaller size may reduce steric hindrance .

- Dioxo vs. Sulphonamide : The 2,4-dioxo motif in the target compound contrasts with the sulphonamide in Analog 1. Dioxo groups may participate in hydrogen bonding, influencing target specificity .

- Phenylmethyl vs.

Stability and Lipophilicity

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting various biological activities, including antitumor, anti-inflammatory, and enzyme inhibition properties. The compound of interest, Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester , has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The general formula can be represented as follows:

1. Antitumor Activity

Recent studies have evaluated the antitumor properties of carbamic acid derivatives. For example, a related compound was tested against various cancer cell lines including HuH7 D12 (hepatocellular carcinoma) and MDA-MB231 (breast carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values below 10 μM in sensitive cell lines, suggesting potential for further development as anticancer agents .

Table 1: Antitumor Activity of Carbamic Acid Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9i | HuH7 D12 | 9 |

| 9i | MDA-MB231 | 9 |

| 9j | Caco 2 | 10 |

| 9d | HCT 116 | 15 |

2. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various protein kinases. It showed selective micromolar inhibition against specific kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Casein Kinase 1 (CK1), which are critical in regulating cellular processes involved in cancer progression .

Table 2: Inhibition Potency Against Protein Kinases

| Kinase | Inhibition Potency |

|---|---|

| GSK-3α/β | Micromolar range |

| Casein Kinase 1 | Micromolar range |

3. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects through inhibition of phosphodiesterase type IV (PDE4), which plays a role in inflammatory responses. By modulating PDE4 activity, the compound may help reduce inflammation in diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several case studies have documented the synthesis and biological evaluation of carbamic acid derivatives. One notable study focused on the design of isoform-selective inhibitors targeting nitric oxide synthase, which highlighted the importance of structural modifications in enhancing biological activity .

Case Study Summary:

- Objective: To synthesize and evaluate new carbamic acid derivatives for selective inhibition.

- Methodology: High-throughput screening against various biological targets.

- Findings: Identified several promising candidates with enhanced selectivity and potency.

Q & A

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 227 for tert-butyl carbamates) and fragmentation patterns to confirm substituents .

- HPLC : Purity >98% can be validated using reverse-phase columns with UV detection at 254 nm .

How can molecular docking studies be designed to predict biological targets?

Advanced Research Question

- Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations. Use the compound’s 3D structure (optimized via DFT or molecular mechanics) .

- Target Selection : Prioritize enzymes with known carbamate interactions (e.g., proteases, hydrolases). The dioxo and difluoro groups may enhance hydrogen bonding with catalytic residues .

- Validation : Compare binding energies (ΔG) with known inhibitors and validate via mutagenesis or competitive assays .

How can contradictions in structure-activity relationship (SAR) data for derivatives be resolved?

Advanced Research Question

- Comparative Assays : Test derivatives under identical conditions (e.g., IC₅₀ in enzyme inhibition assays). Variations in benzyl substituents (e.g., para- vs. meta-substitution) may explain discrepancies .

- Computational Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity. The difluoro group’s electron-withdrawing effects may alter binding kinetics .

- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical interactions (e.g., fluorine-mediated H-bonding) .

What stability considerations are critical for handling this compound?

Basic Research Question

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group.

- Solubility : The compound is sparingly soluble in water (calc. 3.0E-3 g/L) but dissolves in DMSO or DMF for biological assays .

- Degradation : Monitor via TLC/HPLC for hydrolysis byproducts (e.g., free amine or CO₂ release under acidic conditions) .

What computational methods predict ADME properties for this compound?

Advanced Research Question

- Software : Use ACD/Labs or SwissADME to calculate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability. The tert-butyl group increases logP, potentially reducing bioavailability .

- Metabolism Prediction : Cytochrome P450 enzymes may oxidize benzyl groups; simulate via MetaSite or GLORYx .

- Toxicity : Check for carbamate-related hepatotoxicity using ProTox-II or Derek Nexus .

How can chromatographic challenges during purification be addressed?

Basic Research Question

- Column Selection : Use silica gel with gradients of EtOAc/hexane (8:2 to 4:6) for optimal separation of polar intermediates .

- Detectors : UV detection at 220 nm enhances sensitivity for carbamates lacking strong chromophores.

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., incomplete coupling or tert-butyl deprotection) .

What strategies validate the compound’s role in enzyme inhibition mechanisms?

Advanced Research Question

- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzyme) to distinguish reversible vs. irreversible binding.

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) to assess the role of fluorine substituents in stabilizing interactions .

- Mutagenesis : Replace key active-site residues (e.g., Ser or His in hydrolases) to confirm binding requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.